molecular formula C9H24OSi2 B14704853 Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane CAS No. 17887-32-0

Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane

Cat. No.: B14704853
CAS No.: 17887-32-0
M. Wt: 204.46 g/mol
InChI Key: KTWNNIPPFUUFCU-UHFFFAOYSA-N
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Description

Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a propyl group substituted with a trimethylsilyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane typically involves the reaction of trimethylchlorosilane with 3-(trimethylsilyloxy)propylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

(CH3)3SiCl+BrMg(CH2)3OSi(CH3)3(CH3)3Si(CH2)3OSi(CH3)3+MgBrCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{BrMg(CH}_2\text{)}_3\text{OSi(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{)}_3\text{Si(CH}_2\text{)}_3\text{OSi(CH}_3\text{)}_3 + \text{MgBrCl} (CH3​)3​SiCl+BrMg(CH2​)3​OSi(CH3​)3​→(CH3​)3​Si(CH2​)3​OSi(CH3​)3​+MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes and silanols.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Utilized in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane involves its ability to form stable bonds with various substrates. The trimethylsilyloxy group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability makes it an excellent candidate for use in various chemical processes and applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
  • 3-(Trimethylsilyl)propyl alcohol
  • 3-(Trimethoxysilyl)propyl methacrylate

Uniqueness

Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane is unique due to its combination of hydrophobic and steric properties, which make it highly stable and versatile in various chemical reactions. Its ability to act as a protecting group and its stability under various conditions set it apart from other similar compounds.

Properties

CAS No.

17887-32-0

Molecular Formula

C9H24OSi2

Molecular Weight

204.46 g/mol

IUPAC Name

trimethyl(3-trimethylsilyloxypropyl)silane

InChI

InChI=1S/C9H24OSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-9H2,1-6H3

InChI Key

KTWNNIPPFUUFCU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCO[Si](C)(C)C

Origin of Product

United States

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